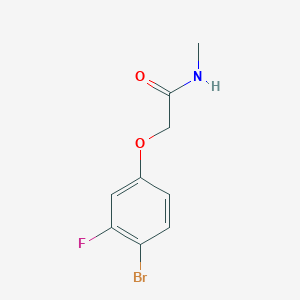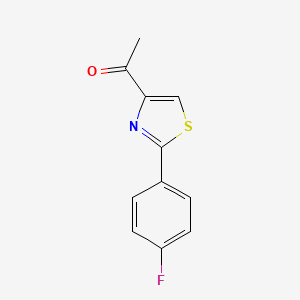
1-(2-(4-氟苯基)-噻唑-4-基)乙酮
描述
1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluoro-substituted phenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the thiazole ring.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins, which play crucial roles in various biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to diverse biological effects . For example, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to microbial proteins, disrupting their function and leading to antimicrobial effects . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules.
Cellular Effects
1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . It also influences gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone involves several key processes. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . The metabolic flux and levels of metabolites can be influenced by the presence of other drugs or dietary factors .
Transport and Distribution
The transport and distribution of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, binding proteins in the blood can facilitate the distribution of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone to various tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone can influence its interactions with biomolecules and its overall therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with thioamide in the presence of a base, such as sodium ethoxide, to form the thiazole ring. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality product.
化学反应分析
Types of Reactions: 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the fluoro group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
相似化合物的比较
2-(4-Fluorophenyl)thiazole: Lacks the ethanone group, which may affect its reactivity and biological activity.
4-Phenylthiazole: Does not have the fluoro substitution, resulting in different chemical and biological properties.
Thiazole-4-carboxylic acid: Contains a carboxyl group instead of the ethanone group, leading to different reactivity and applications.
Uniqueness: 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone is unique due to the combination of the fluoro-substituted phenyl group and the thiazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the ethanone group further enhances its versatility in synthetic and industrial applications.
This detailed overview provides a comprehensive understanding of 1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS/c1-7(14)10-6-15-11(13-10)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZMYTGHCJVODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


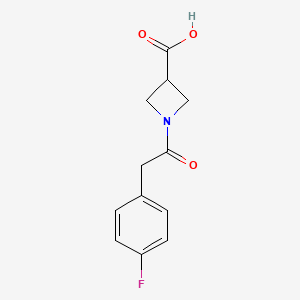
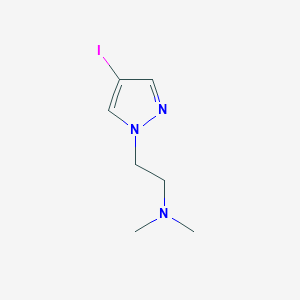
![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)
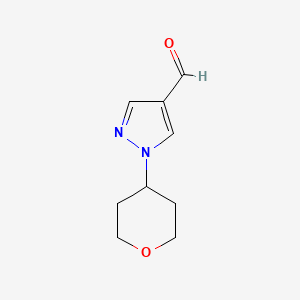
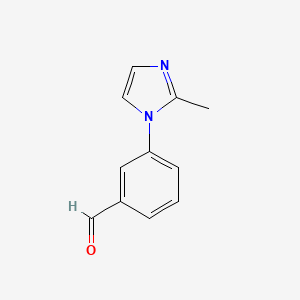
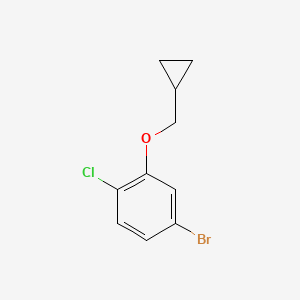
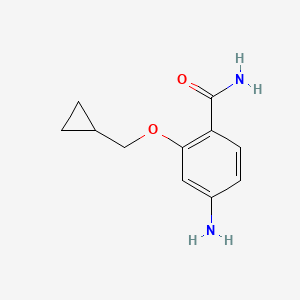
amine](/img/structure/B1399916.png)
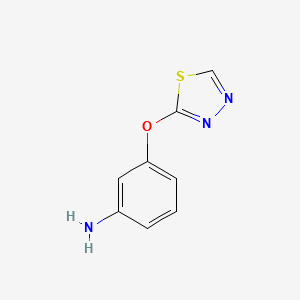
![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)
![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)
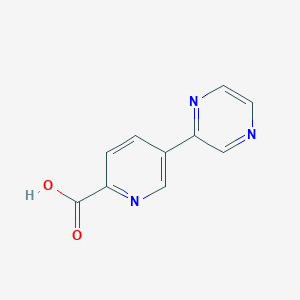
![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)
